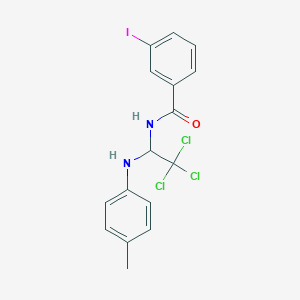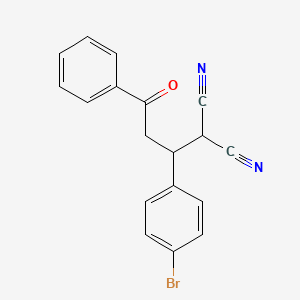
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with ethyl chloroacetate to form ethyl anthranilate, which is then cyclized with formamide to yield the quinazolinone core. The final step involves the acylation of the quinazolinone with N-phenylacetamide under acidic or basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the direct condensation of anthranilic acid derivatives with N-phenylacetamide in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(6-methyl-4-oxo-3,4-dihydroquinazolin-8-yl)ethyl)amino)benzoic acid: This compound is a PI3K inhibitor used in cancer treatment.
3-aryl-4(3H)-quinazolinone-2-carboxaldehydes: These compounds have been studied for their anticonvulsant, analgesic, and antimicrobial activities.
Uniqueness
N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C18H17N3O2 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
N-ethyl-2-(4-oxoquinazolin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-21(14-8-4-3-5-9-14)17(22)12-20-13-19-16-11-7-6-10-15(16)18(20)23/h3-11,13H,2,12H2,1H3 |
Clé InChI |
FQSRZLHXZXQETN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B11988841.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11988846.png)
![Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11988847.png)

![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B11988859.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11988861.png)
![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)
![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B11988881.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)
![(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11988884.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11988899.png)

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)
